

Application Notes and Protocols for WU-07047 in In Vitro Assays

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Compound of Interest				
Compound Name:	WU-07047			
Cat. No.:	B15575438	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

WU-07047 is a synthetic small molecule that serves as a selective inhibitor of the G α q/11 subunit of heterotrimeric G proteins.[1][2][3] It is a simplified analog of the natural product YM-254890, a potent and widely used G α q/11 inhibitor.[1][2] While **WU-07047** is less potent than YM-254890, it effectively inhibits Gq-mediated signaling pathways by preventing the exchange of GDP for GTP on the G α q subunit, thereby locking it in an inactive state.[1][4][5] These application notes provide standardized protocols for the utilization of **WU-07047** in common in vitro assays to probe Gq/11 signaling.

Mechanism of Action

G protein-coupled receptors (GPCRs) that couple to Gq/11 proteins, upon activation by an agonist, stimulate the exchange of GDP for GTP on the G α q subunit. This activation causes the dissociation of G α q-GTP from the G β y dimer, allowing G α q-GTP to activate its downstream effector, phospholipase C- β (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular substrates to elicit a physiological response. **WU-07047** specifically inhibits the initial step of this cascade by preventing the release of GDP from the G α q subunit.[4]



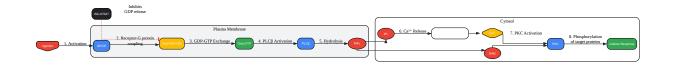
Data Presentation

The inhibitory activity of Gαq/11 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various functional assays. Below is a summary of reported IC50 values for the parent compound, YM-254890, which can serve as a benchmark for assessing the activity of **WU-07047**. Biochemical assays have confirmed that **WU-07047** inhibits Gq, although it is less potent than YM-254890.[1]

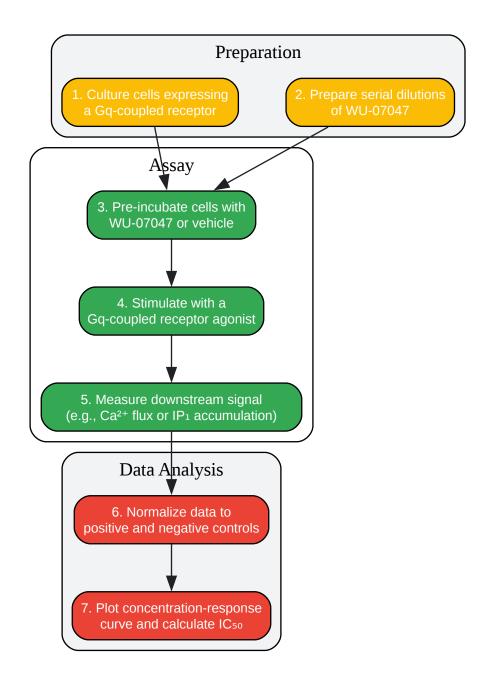
Compound	Assay Type	Cell Line/System	Agonist	IC50
YM-254890	Ca2+ Mobilization	HCAE cells (expressing P2Y2 receptor)	ATP/UTP	50 nM
YM-254890	IP1 Production	CHO cells (expressing M1 receptor)	Carbachol	95 nM
YM-254890	Ca2+ Mobilization	Platelets	ADP	2 μΜ
YM-254890	Ca2+ Mobilization	HCAEC	UTP	3 nM[5]
WU-07047	Gq Inhibition	Biochemical Assay	-	Less potent than YM-254890[1]

Mandatory Visualizations Gq Signaling Pathway and Point of Inhibition by WU07047









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References



- 1. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
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